2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE is a complex organic compound that features multiple functional groups, including methoxy, phenoxy, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the hydrazone: Reacting 2-(2-methylphenoxy)acetic acid with hydrazine to form the hydrazone intermediate.
Aldol condensation: The hydrazone intermediate undergoes aldol condensation with 2-methoxy-4-formylphenyl 3-methoxybenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenoxy groups.
Reduction: Reduction reactions could target the hydrazono group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Could serve as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The hydrazono group could play a key role in binding to biological targets, while the methoxy and phenoxy groups might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE: Similar in structure but with variations in functional groups.
2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE: Another related compound with potential differences in reactivity and applications.
Uniqueness
The unique combination of functional groups in 2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C25H24N2O6/c1-17-7-4-5-10-21(17)32-16-24(28)27-26-15-18-11-12-22(23(13-18)31-3)33-25(29)19-8-6-9-20(14-19)30-2/h4-15H,16H2,1-3H3,(H,27,28)/b26-15+ |
InChI Key |
JVXNEYCZEDYHKP-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.